molecular formula C12H12ClN B1416222 2-Chloro-6-ethyl-4-methylquinoline CAS No. 35213-56-0

2-Chloro-6-ethyl-4-methylquinoline

Cat. No. B1416222
CAS RN: 35213-56-0
M. Wt: 205.68 g/mol
InChI Key: NAPCZCIGFFCPDE-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-4-methylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.69 . The IUPAC name for this compound is 2-chloro-6-ethyl-4-methylquinoline .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-ethyl-4-methylquinoline is 1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-6-ethyl-4-methylquinoline is a solid at room temperature . More research is needed to provide a detailed physical and chemical properties analysis for this compound.

Scientific Research Applications

Synthesis and Characterization

  • 2-Chloro-6-ethyl-4-methylquinoline and its isomers have been examined through experimental and computational methods like density functional theory (DFT), including spectroscopic characterization by FTIR, FT-Raman, UV-Vis, and NMR spectrum (Murugavel et al., 2018).

Antimicrobial Activity

  • The compound and its related structures have been explored for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Murugavel et al., 2018).

Molecular Docking and Inhibitory Activity

  • Investigations into the inhibitory activity of isomer compounds against specific enzymes like DNA gyrase and lanosterol 14 α-demethylase have been discussed, which are crucial in microbial growth and development (Murugavel et al., 2018).

Reaction Mechanisms and Derivatives Synthesis

  • Studies on the reactions of related compounds with other chemicals, such as phosphoryl chloride, have been conducted to synthesize various derivatives with potential applications (Fukuda et al., 1977).

Spectroscopic Studies

  • Detailed spectral and structural analyses of related quinoline derivatives have been performed, aiding in the understanding of their chemical properties and potential applications (Kose et al., 2018).

Future Directions

The future directions for research on 2-Chloro-6-ethyl-4-methylquinoline could include exploring its potential applications in various fields, such as medicinal chemistry. For example, quinoline derivatives have been studied for their potential antimalarial properties . Additionally, the synthesis and pharmacological evolution of quinolinyl-pyrazoles have been reviewed recently , suggesting potential future directions for research on 2-Chloro-6-ethyl-4-methylquinoline and related compounds. More research is needed to explore these possibilities.

properties

IUPAC Name

2-chloro-6-ethyl-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCZCIGFFCPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651028
Record name 2-Chloro-6-ethyl-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethyl-4-methylquinoline

CAS RN

35213-56-0
Record name 2-Chloro-6-ethyl-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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